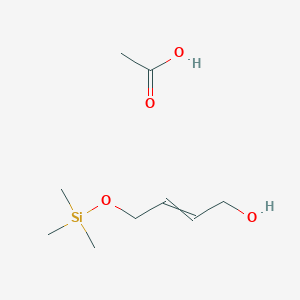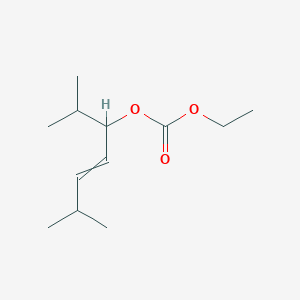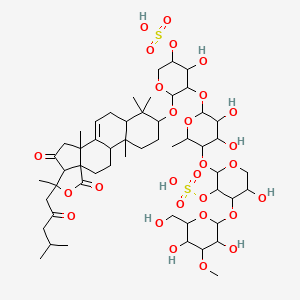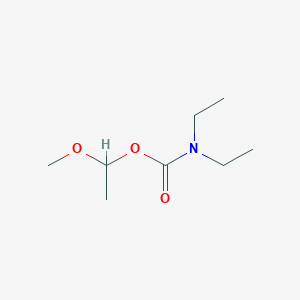
Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a 2-ethylbutyl group, a phenoxy group, and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- typically involves multiple steps. One common method includes the alkylation of benzene derivatives followed by etherification reactions. The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated benzene derivatives or nitrobenzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-ethyl-2-propyl-
- Benzene, 1-ethoxy-4-methoxy-
Uniqueness
Benzene, 1-(3-(4-(2-ethylbutyl)phenoxy)propoxy)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
125797-01-5 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-[3-(2-methylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-4-19(5-2)17-20-11-13-21(14-12-20)23-15-8-16-24-22-10-7-6-9-18(22)3/h6-7,9-14,19H,4-5,8,15-17H2,1-3H3 |
Clave InChI |
WQFJLRUCKSECPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


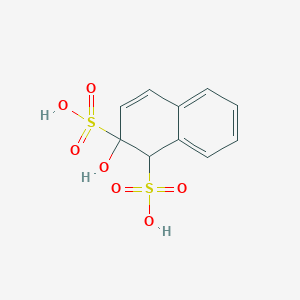

![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
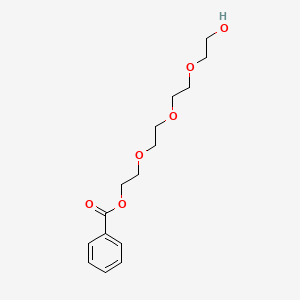
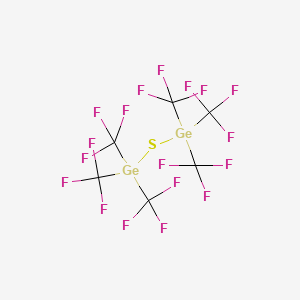
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


